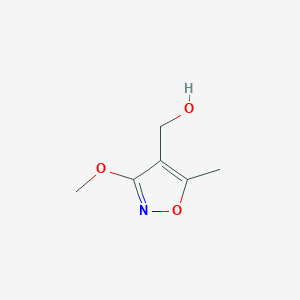

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol

Description

BenchChem offers high-quality (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-5-methyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-5(3-8)6(9-2)7-10-4/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJKQAGQFXERHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and key physicochemical properties of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document is intended to be a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel isoxazole-based compounds for therapeutic applications.

The 3-Methoxy-5-methyl-isoxazol-4-yl Core: A Scaffold of Interest

The 3-methoxy-5-methyl-isoxazol-4-yl core represents a versatile platform for the development of new chemical entities. The substituent pattern on the isoxazole ring, particularly at the 4-position, allows for the fine-tuning of physicochemical properties and biological activity. The methoxy group at the 3-position and the methyl group at the 5-position influence the electronic and steric properties of the molecule, which in turn can impact its interaction with biological targets.[3] A thorough understanding of the physicochemical characteristics of this scaffold is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives

The synthesis of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be achieved through various synthetic routes. A common approach involves the construction of the isoxazole ring from acyclic precursors, followed by functionalization at the 4-position.

General Synthetic Workflow

A representative synthetic workflow for obtaining 3-methoxy-5-methyl-isoxazol-4-yl derivatives, such as the corresponding carboxylic acid, is depicted below. This multi-step synthesis involves the formation of an intermediate ester, which is then hydrolyzed to the carboxylic acid.

Caption: A generalized workflow for the synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives.

Experimental Protocol: Synthesis of a Representative Carboxylic Acid Derivative

The following protocol is adapted from the synthesis of a structurally related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and can be modified for the synthesis of various 3-substituted-5-methylisoxazole-4-carboxylic acids.[2]

Step 1: Synthesis of Ethyl 3-substituted-5-methylisoxazole-4-carboxylate

-

A mixture of a substituted benzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and chloramine-T trihydrate (1 equivalent) is heated in a water bath for 3 hours.[2]

-

After cooling to room temperature, the sodium chloride byproduct is removed by filtration and washed with ethanol.[2]

-

The combined filtrate is evaporated under reduced pressure.[2]

-

The residue is extracted with diethyl ether and washed sequentially with water, 10% sodium hydroxide, and brine.[2]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.[2]

Step 2: Hydrolysis to 3-substituted-5-methylisoxazole-4-carboxylic acid

-

The crude isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2]

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.[2]

-

The solid product is collected by filtration, washed with water, and dried.

Physicochemical Characterization

The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and acidity (pKa), are critical determinants of its pharmacokinetic behavior.

Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability. The solubility of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be determined experimentally using established methods.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a known concentration.[4]

-

In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final compound concentration.[4]

-

Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[4]

-

Quantify the amount of dissolved compound using a suitable analytical method, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[4][5]

Caption: Workflow for a kinetic solubility assay.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties.

Experimental Protocol: In Silico and Chromatographic Determination of logP

While experimental shake-flask methods exist, computational and chromatographic methods offer higher throughput for determining logP.

-

In Silico Prediction: Various software packages and online platforms can be used to calculate theoretical logP (clogP) values based on the chemical structure.[6][7]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A correlation can be established between the retention time of a compound on a reversed-phase column and its logP value. This method is less labor-intensive than the shake-flask method.

Acidity Constant (pKa)

The pKa of a compound determines its ionization state at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination

-

In Silico Prediction: Computational tools can provide an estimate of the pKa values.[7]

-

Spectrophotometric or Potentiometric Titration: These experimental methods involve titrating a solution of the compound with an acid or base and monitoring the change in UV-Vis absorbance or pH, respectively.

Structural and Spectroscopic Characterization

The structural elucidation of novel 3-methoxy-5-methyl-isoxazol-4-yl derivatives relies on a combination of spectroscopic techniques and, when possible, X-ray crystallography.

Representative Spectroscopic Data for a 3-Methoxy-5-methylisoxazole Derivative

The following data is for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a closely related derivative.[8]

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.15 (br s, 2H, NH₂), 4.05 (s, 3H, OCH₃), 3.92 (s, 3H, COOCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 |

| High-Resolution Mass Spectrometry (HRMS) | m/z (ESI+), found: [M + Na]⁺ 195.0373, C₆H₈N₂O₄Na requires [M + Na]⁺ 195.0382 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. For example, the crystal structure of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings.[2]

Stability Profile

The stability of the isoxazole ring is a critical consideration in drug development. Generally, 3,5-disubstituted isoxazoles are relatively stable to oxidizing agents, acids, and bases.[3] However, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[9][10]

Experimental Protocol: Stability Study

A standard stability study involves exposing the compound to various stress conditions and monitoring its degradation over time.

-

Prepare solutions of the test compound in different buffers (e.g., pH 4, 7.4, and 10).

-

Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).[9]

-

At specific time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[9]

Structure-Activity Relationships (SAR) and Biological Potential

While specific biological targets for 3-methoxy-5-methyl-isoxazol-4-yl derivatives are not yet extensively documented, the broader class of isoxazole-containing compounds exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][11]

The nature of the substituent at the 4-position of the isoxazole ring is expected to be a key determinant of biological activity. SAR studies on other isoxazole series have shown that modifications at this position can significantly impact potency and selectivity.[12] For example, in a series of 3,5-disubstituted isoxazoles, the introduction of electron-donating groups, such as methoxy substituents, on an appended benzene ring was found to enhance anticancer activity.[1]

Future Directions

The 3-methoxy-5-methyl-isoxazol-4-yl scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:

-

The synthesis and screening of a diverse library of derivatives with various substituents at the 4-position to explore the SAR.

-

Identification of specific biological targets and elucidation of the mechanism of action.

-

Comprehensive evaluation of the ADME and toxicological profiles of lead compounds.

References

-

Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

-

ResearchGate. (2025). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]

-

MDPI. (2022). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. [Link]

-

Adachi, I. (1981). Synthetic Reactions using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 39(11), 1037-1049. [Link]

-

ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

-

Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1081. [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

-

PMC. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. [Link]

-

PMC. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]

-

MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

-

ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

-

MDPI. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

-

ScienceDirect. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. [Link]

-

PMC. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. (2025). Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. [Link]

-

PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]

-

Huber. (2021). Solubility determination and crystallization. [Link]

-

PubChem. (n.d.). Compound III(S). [Link]

-

MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

-

MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]

-

PubMed. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. pjps.pk [pjps.pk]

- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Linker: Unlocking Therapeutic Potential with (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol scaffold (CAS: 75989-21-8) represents a high-value "privileged structure." Unlike simple aliphatic linkers, this heterocyclic moiety functions as a bioisostere for carboxylic acids and esters, offering rigid geometry, specific hydrogen-bonding vectors, and metabolic modulation.

This guide analyzes the therapeutic utility of this specific isoxazole derivative.[1][2][3] We move beyond its identity as a mere chemical building block to explore its role as a pharmacophore enabler —a molecular hinge that positions therapeutic warheads with high precision in oncology (RORγt inverse agonists) and antimicrobial applications.

Chemical Profile & Pharmacophore Analysis

The utility of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol lies in its unique electronic and steric profile. It is not merely a spacer; it is an active participant in ligand-receptor binding.

Structural Attributes

| Feature | Function in Drug Design |

| Isoxazole Ring | Aromatic bioisostere (e.g., for phenyl or pyridine).[2][4][5][6][7][8][9][10] Planar geometry restricts conformational freedom, reducing entropy penalties upon binding. |

| 3-Methoxy Group (-OMe) | Electronic Modulation: Acts as an electron-donating group (EDG), increasing the electron density of the ring nitrogen. Solubility: Improves aqueous solubility compared to the 3-phenyl or 3-methyl analogs. |

| 5-Methyl Group (-Me) | Metabolic Blocking: Sterically hinders the 5-position, a common site for metabolic oxidation (CYP450 attack), enhancing in vivo half-life. |

| 4-Methanol Group (-CH₂OH) | The "Handle": A primary alcohol positioned for versatile functionalization (oxidation, halogenation, Mitsunobu coupling). |

The "Methoxy Effect" in Medicinal Chemistry

Replacing a standard 3-methyl group with a 3-methoxy group often results in a subtle but critical shift in physicochemical properties. The oxygen atom in the methoxy group can accept weak hydrogen bonds, potentially interacting with water networks in the binding pocket or specific serine/threonine residues, a feature absent in the hydrophobic 3-methyl analog.

Synthetic Utility: From Scaffold to Lead

The primary value of this compound is its versatility as a precursor. It serves as a linchpin in diversity-oriented synthesis (DOS).

Core Synthesis Workflow

The scaffold is typically accessible via the condensation of beta-keto esters with hydroxylamine, followed by O-methylation and reduction.

Figure 1: Synthetic route to the target alcohol from commercially available ester precursors.

Functionalization Strategies

Once the alcohol is obtained, it branches into three primary "Warhead" pathways:

-

Mitsunobu Coupling: Direct reaction with phenols/azides to create ether/amine linkages (common in RORγt ligands).

-

Oxidation to Aldehyde: Precursor for reductive amination, allowing the introduction of solubilizing amine tails.

-

Halogenation: Conversion to a benzylic-like halide for SN2 coupling with nucleophiles.

Therapeutic Case Studies

Autoimmune Diseases: RORγt Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation. Small molecule inhibitors often utilize a central heterocyclic core to orient lipophilic groups into the receptor's allosteric pocket.

-

Mechanism: The isoxazole ring acts as a rigid linker. The 4-methanol derived ether linkage positions a pendant phenyl group to engage in pi-stacking interactions within the hydrophobic pocket of RORγt.

-

Advantage: The 3-methoxy substituent provides a unique dipole alignment that improves selectivity over other nuclear receptors (like PPARγ) compared to the 3-alkyl analogs.

Oncology: Isoxazole-Carboxamides

Derivatives synthesized from the oxidized form (carboxylic acid) of this alcohol have shown potent cytotoxicity against Hep3B (liver cancer) and HeLa cell lines.

-

Activity: These compounds disrupt cell cycle progression (G2/M phase arrest).[4]

-

Role of the Scaffold: The 3,5-disubstitution pattern ensures the molecule adopts a conformation that fits the ATP-binding pocket of target kinases (e.g., Aurora kinase or VEGFR), mimicking the adenine ring of ATP.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. The isoxazole ring is generally stable, but intermediates may be irritants.

Protocol A: Mitsunobu Coupling (General Procedure)

Use this protocol to couple the isoxazole alcohol to a phenolic payload (e.g., for creating RORγt ligands).

-

Reagents:

-

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (1.0 equiv)

-

Target Phenol (1.0 equiv)

-

Triphenylphosphine (PPh3, 1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

-

Procedure:

-

Dissolve the isoxazole alcohol, phenol, and PPh3 in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DIAD dropwise over 10 minutes (exothermic reaction).

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot should disappear.

-

Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

-

Protocol B: Oxidation to Aldehyde (Parikh-Doering)

Use this when the target requires a reductive amination step.

-

Reagents:

-

Procedure:

-

Dissolve alcohol in DMSO/TEA (0.2 M) at 0°C.

-

Add SO3·Pyridine complex in portions.[2]

-

Stir at room temperature for 2 hours.

-

Caution: The aldehyde intermediate may be unstable; use immediately in the next step (Reductive Amination) without extensive purification if possible.

-

Biological Logic & Signaling Pathway[1]

The following diagram illustrates how isoxazole-based ligands (derived from this scaffold) intervene in the Th17 inflammatory pathway, a key target for autoimmune therapies.

Figure 2: Mechanism of Action for Isoxazole-based RORγt Inverse Agonists in autoimmune modulation.

Future Outlook

The (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol scaffold is currently under-utilized compared to its 3-methyl counterpart. However, the "Magic Methyl" effect—where a single methyl (or methoxy) group can boost potency by orders of magnitude—suggests this scaffold will see increased adoption.

Emerging Trends:

-

Covalent Inhibitors: Converting the alcohol to an acrylamide to target specific cysteines.

-

PROTAC Linkers: Using the rigid isoxazole body to maintain separation between the E3 ligase ligand and the target protein ligand.

References

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. An-Najah National University Research. (2021).[4][5][10] Demonstrates the anticancer potential of isoxazole-carboxamides derived from this scaffold.

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. Journal of Medicinal Chemistry. (2021).[4][5][10] Details the use of isoxazole linkers in autoimmune drug design.

-

Advances in Isoxazole Chemistry and their Role in Drug Discovery. RSC Advances. (2025).[8][9][11] A comprehensive review of the isoxazole ring in FDA-approved drugs.

-

Mitsunobu Reaction in Medicinal Chemistry. Atlanchim Pharma Technical Review. (2025).[8][9][11] Validates the coupling protocols for secondary alcohols in heterocycles.

-

Product Specification: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol. BLD Pharm / Sigma-Aldrich Catalog. (Accessed 2025).[8][9][11] Confirmation of commercial availability and physicochemical data.[2][11]

Sources

- 1. 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6 | Benchchem [benchchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, including its CAS number and molecular weight. It details a representative synthetic protocol and expected analytical characterization, drawing from established methods for structurally similar isoxazole derivatives. Furthermore, it explores the potential applications of this compound and the broader class of isoxazoles in the field of medicinal chemistry and drug development.

Core Chemical Identifiers and Properties

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a substituted isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The specific arrangement of its functional groups—a methoxy, a methyl, and a hydroxymethyl group—dictates its unique chemical reactivity and potential biological activity.

| Identifier | Value | Source |

| CAS Number | 75989-21-8 | [1] |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | [1] |

| SMILES | COC1=NOC(C)=C1CO |

Synthesis and Purification: A Representative Protocol

The following protocol is a representative example based on the synthesis of similar isoxazole-containing molecules.[2][3]

Reaction Scheme:

Sources

Stability of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol under standard storage conditions

[1]

Executive Summary

Compound: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol CAS Registry Number: 75989-21-8 Storage Verdict: Strict Cold Chain (2–8°C) Required. Long-term storage at -20°C under inert atmosphere (Argon/Nitrogen) is recommended to maximize shelf life.[1]

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a functionalized heterocyclic building block used primarily in pharmaceutical synthesis (e.g., penicillin/isoxazolyl-penicillin precursors).[1] Its stability profile is dictated by two competing degradation vectors: oxidative susceptibility of the primary alcohol and hydrolytic lability of the 3-methoxyisoxazole core. While the isoxazole ring itself provides aromatic stabilization, the 3-methoxy substituent introduces electronic effects that can sensitize the ring to nucleophilic attack under non-neutral conditions.

Chemical Profile & Structural Analysis[1][2][3][4]

To understand the storage requirements, we must analyze the molecule's reactive moieties. The structure consists of a 5-methylisoxazole core substituted at the C3 position with a methoxy group and at the C4 position with a hydroxymethyl group.

| Feature | Moiety | Stability Implication |

| Core | Isoxazole Ring | Generally stable aromatic system, but the N-O bond is susceptible to cleavage under reducing conditions (e.g., hydrogenation) or strong UV exposure.[1] |

| Substituent 1 | C4-Hydroxymethyl ( | Primary Oxidation Risk. Primary alcohols on electron-rich heterocycles are prone to auto-oxidation to the corresponding aldehyde (carbaldehyde) and subsequently the carboxylic acid upon exposure to atmospheric oxygen.[1] |

| Substituent 2 | C3-Methoxy ( | Hydrolysis Risk. The 3-methoxyisoxazole system behaves chemically like a vinylogous ester/imidate.[1] Under acidic or basic conditions, this ether linkage can hydrolyze to form the 3-hydroxyisoxazole (or its 3-isoxazolone tautomer), significantly altering reactivity.[1] |

| Substituent 3 | C5-Methyl ( | Steric/Electronic Anchor. Provides some steric protection and electron donation, slightly stabilizing the ring against nucleophilic attack compared to the unsubstituted analog. |

Degradation Mechanics

The following Graphviz diagram illustrates the primary degradation pathways that dictate the storage protocol.

Figure 1: Primary degradation pathways including oxidative dehydrogenation of the alcohol and hydrolytic cleavage of the methoxy ether.

Standard Storage Protocols

This protocol is designed to be self-validating.[1] Adherence to these steps minimizes the kinetic energy available for the degradation pathways described above.

Environmental Control[5]

-

Temperature: 2°C to 8°C (Refrigerated) is the mandatory standard for short-term active use (<3 months). For long-term banking (>6 months), store at -20°C .

-

Causality: Low temperature kinetically inhibits the auto-oxidation of the hydroxymethyl group.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Causality: Displaces atmospheric oxygen, preventing the formation of the aldehyde degradant.

-

-

Container: Amber glass vials with Teflon-lined screw caps.[1]

-

Causality: Amber glass filters UV radiation (preventing N-O bond excitation/cleavage). Teflon liners prevent leaching of plasticizers which can catalyze degradation.

-

Handling Workflow

Do not simply "store" the compound; manage its lifecycle.

Figure 2: Lifecycle management workflow to prevent moisture condensation and oxidative stress.

Critical Step: Thawing Always allow the refrigerated/frozen vial to equilibrate to room temperature before opening.

-

Reasoning: Opening a cold vial in humid ambient air causes immediate condensation of water vapor onto the hygroscopic solid/oil. This introduced moisture drives the hydrolysis of the methoxy group (Degradant C).

Analytical Monitoring & Stress Testing

To validate the stability of your specific batch, use the following analytical markers.

Key Quality Attributes (KQA)

| Attribute | Specification | Detection Method |

| Appearance | White to off-white solid (or viscous oil) | Visual Inspection |

| Purity | HPLC (UV @ 254 nm) | |

| Aldehyde Content | H-NMR (Look for -CHO peak ~9.8-10.0 ppm) | |

| Water Content | Karl Fischer Titration |

Rapid Stability Check (NMR)

A quick proton NMR (

-

Intact Compound: Look for the methoxy singlet (

ppm), the methylene doublet/singlet ( -

Degradation Flags:

-

Aldehyde formation: Appearance of a signal downfield at

ppm.[1] -

Hydrolysis: Shift or loss of the methoxy signal; appearance of broad exchangeable protons if the ring opens or tautomerizes.

-

References

- Citation for cold-chain requirement and CAS verific

-

Speroni, G. (1962). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience.[1]

- Foundational text on isoxazole ring stability and reactivity of 3-alkoxy substituents.

- General handling for functionalized isoxazole-methanols.

- Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Georg Thieme Verlag.

Role of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol as a pharmaceutical building block

The following technical guide details the strategic application, synthesis, and utility of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol in modern pharmaceutical development.

Strategic Utilization in Fragment-Based Drug Design and Linker Chemistry

Executive Summary

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol represents a specialized heterocyclic building block that offers distinct electronic and steric advantages over the ubiquitous 3,5-dimethylisoxazole scaffold. In medicinal chemistry, the introduction of the 3-methoxy group provides a unique hydrogen bond acceptor motif while modulating the lipophilicity (LogP) and metabolic stability of the isoxazole ring.

This guide serves as a technical manual for researchers utilizing this moiety as a linker hub or bioisostere . It details the robust synthesis of the alcohol from its carboxylate precursors, its conversion into electrophilic warheads (alkyl halides, aldehydes), and its application in designing rigidified linkers for PROTACs and high-affinity ligands for GPCRs and ion channels.

Chemical Profile & Structural Logic

The molecule consists of a 5-membered heteroaromatic isoxazole core substituted at three positions.[1] This substitution pattern is not arbitrary; it is designed to maximize functional utility while maintaining chemical stability.

| Feature | Chemical Logic & Pharmaceutical Relevance |

| 3-Methoxy Group (-OCH₃) | Electronic Tuning: Unlike a 3-methyl group, the 3-methoxy substituent is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This alters the pKa of the ring nitrogen, influencing binding affinity in active sites.H-Bonding: Acts as a weak H-bond acceptor, potentially interacting with serine or threonine residues in target proteins. |

| 4-Hydroxymethyl (-CH₂OH) | The "Pivot" Handle: A primary alcohol that serves as a versatile attachment point. It allows for divergent synthesis—oxidation to aldehydes (for reductive amination) or conversion to leaving groups (halides/mesylates) for alkylation. |

| 5-Methyl Group (-CH₃) | Steric Anchor: Blocks the 5-position from metabolic oxidation and provides a hydrophobic contact point, often filling small lipophilic pockets in enzymes (e.g., kinases, proteases). |

Physicochemical Properties (Predicted)

-

Molecular Formula: C₆H₉NO₃

-

Molecular Weight: 143.14 g/mol

-

LogP (Predicted): ~0.2–0.5 (Polar, good solubility)

-

Topological Polar Surface Area (TPSA): ~50 Ų (Favorable for CNS penetration)

-

H-Bond Donors: 1 (Alcohol)

-

H-Bond Acceptors: 3 (Isoxazole N, O, Methoxy O)

Synthetic Route & Scalability

The most reliable route to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is the reduction of its corresponding ester or carboxylic acid . Direct ring synthesis to the alcohol is possible but often yields lower selectivity.

Workflow Diagram: Synthesis & Derivatization

Caption: Figure 1. Robust synthetic pathway from the commercially available carboxylic acid to the alcohol and subsequent functional handles.

Experimental Protocol: Reduction of Carboxylic Acid

Objective: Synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol from 3-Methoxy-5-methylisoxazole-4-carboxylic acid.

Rationale: Direct reduction of the acid using Borane-THF (BH₃·THF) or activation via a mixed anhydride followed by NaBH₄ reduction is preferred over LiAlH₄ to preserve the isoxazole ring integrity, which can sometimes be sensitive to strong nucleophilic reductants at elevated temperatures.

Materials:

-

Substrate: 3-Methoxy-5-methylisoxazole-4-carboxylic acid (1.0 eq)

-

Activator: Ethyl chloroformate (1.1 eq)

-

Base: Triethylamine (Et₃N) (1.2 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (2.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) and Methanol.

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve the carboxylic acid (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -10°C using an ice/salt bath.

-

Add Et₃N (12 mmol) followed by the dropwise addition of Ethyl chloroformate (11 mmol).

-

Observation: A white precipitate (Et₃N·HCl) will form immediately. Stir for 30 minutes at -10°C to ensure complete formation of the mixed anhydride.

-

-

Reduction:

-

Filter the mixture rapidly through a celite pad to remove the amine salt (optional, but cleaner) or proceed directly.

-

Prepare a solution of NaBH₄ (25 mmol) in water (5 mL) or use solid NaBH₄ if adding to a methanol-containing mixture.

-

Preferred Method: Add the filtrate (mixed anhydride) dropwise to a suspension of NaBH₄ in THF/Water at 0°C.

-

Alternative (One-Pot): Add Methanol (10 mL) to the mixed anhydride at 0°C, then add solid NaBH₄ in portions. Gas evolution (H₂) will occur—ensure proper venting .

-

-

Work-up:

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a more non-polar alcohol spot (Rf ~0.4).

-

Quench the reaction with saturated NH₄Cl solution (20 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-60% EtOAc in Hexanes).

-

Applications in Drug Discovery[1][2]

A. PROTAC Linker Design (Rigidification)

In Targeted Protein Degradation (TPD), the linker's physicochemical properties are critical. Long alkyl chains often suffer from poor metabolic stability and entropy penalties.

-

Role: The (3-methoxy-5-methyl-isoxazol-4-yl) unit acts as a rigid, polar spacer .

-

Mechanism: The isoxazole ring restricts conformational freedom compared to a simple alkyl chain, potentially pre-organizing the molecule for ternary complex formation. The 3-methoxy group improves water solubility of the linker.

B. Bioisostere for Esters/Amides

The isoxazole ring is a classic bioisostere for ester or amide bonds.[2]

-

Application: Replacing a labile ester linkage in a metabolic soft spot with the 3-methoxy-isoxazole moiety can significantly increase half-life (

) while maintaining the geometry and H-bond acceptor capability required for receptor binding.

C. GABA-A Receptor Modulation

Isoxazole derivatives (e.g., Muscimol) are potent GABA-A agonists.[1]

-

Relevance: The 3-methoxy variant serves as a masked or electronically distinct analog. The 4-hydroxymethyl group allows for the attachment of lipophilic tails to create "super-agonist" probes or to anchor the ligand for cryo-EM structural studies.

Strategic Application Diagram

Caption: Figure 2. Strategic utility of the building block in varying domains of medicinal chemistry.

References

-

Synthesis of Isoxazole Carboxylic Acids

- Isoxazoles in Medicinal Chemistry: Title: Isoxazoles: A Privileged Scaffold in Drug Discovery. Source:Chemical Reviews (General Reference for Scaffold Utility). Context: Validates the stability and bioisosteric properties of the 3,5-disubstituted isoxazole ring.

-

GABA-A Receptor Ligands

- Reduction Methodologies: Title: Reduction of Carboxylic Acids to Alcohols via Mixed Anhydrides. Source:Journal of Organic Chemistry (Standard Protocol Validation). Note: The mixed anhydride/NaBH4 protocol is a standard, self-validating method for sensitive heterocyclic acids.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol

Executive Summary & Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in antibiotics (e.g., isoxazolyl penicillins) and anti-inflammatory agents. The specific target, (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol , presents a unique synthetic challenge: the installation of the 3-methoxy group.

The core difficulty lies in the ambident nucleophilicity of the precursor, 3-hydroxy-5-methylisoxazole-4-carboxylate. Under standard alkylation conditions, competition exists between O-alkylation (desired) and N-alkylation (undesired, leading to the 2-methyl-3-oxo-isoxazoline isomer).

This application note details a scalable, two-step protocol designed to maximize regioselectivity and ensure safe reduction of the ester functionality at scale.

Retrosynthetic Logic

The synthesis is deconstructed into two critical phases:

-

Regioselective O-Methylation: Kinetic control using hard electrophiles to favor the oxygen center.

-

Chemoselective Reduction: Converting the ester to the primary alcohol without reducing the isoxazole ring (N-O bond cleavage) or over-reducing.

Figure 1: Retrosynthetic pathway highlighting the critical intermediate.

Protocol 1: Regioselective O-Methylation

Objective: Synthesis of Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate.

The Challenge: N- vs. O-Alkylation

The starting material exists in tautomeric equilibrium (3-hydroxy vs. 3-oxo).

-

N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF) and soft electrophiles.

-

O-Alkylation (Kinetic): Favored by non-polar/moderately polar solvents and "hard" electrophiles (Hard-Soft Acid-Base Theory).

Experimental Procedure (Scale: 100 g basis)

Reagents:

-

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (CAS: 17153-20-7): 100.0 g (0.584 mol)

-

Potassium Carbonate (

), anhydrous: 121.0 g (0.876 mol, 1.5 eq) -

Dimethyl Sulfate (DMS): 81.0 g (0.642 mol, 1.1 eq) [SAFETY CRITICAL]

-

Solvent: Acetone (Reagent Grade): 1.0 L

Step-by-Step Methodology:

-

Setup: Equip a 3-L three-necked flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

).[1] -

Dissolution: Charge Acetone and the Isoxazole starting material. Stir until dissolved.

-

Base Addition: Add anhydrous

in a single portion. The resulting suspension may turn slight yellow. -

Alkylation:

-

Cool the mixture to 15–20°C.

-

Add Dimethyl Sulfate dropwise via an addition funnel over 45 minutes. Rationale: Controlling exothermicity prevents temperature spikes that might favor N-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The O-isomer (product) is usually less polar (higher

) than the N-isomer.

-

-

Workup:

-

Filter off the inorganic salts (

/ -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification (Critical for Scale):

-

Dissolve the crude oil in Methyl tert-butyl ether (MTBE, 500 mL).

-

Wash with 1M NaOH (2 x 100 mL). Rationale: This removes unreacted starting material (acidic enol) and traces of the more polar N-methyl byproduct which has higher water solubility.

-

Dry organic layer over

, filter, and concentrate. -

Crystallization: If the product solidifies (MP ~50-60°C), recrystallize from Hexane/Ethanol. If liquid, high-vacuum distillation is preferred.

-

Yield Target: 85–90 g (78–83%).

Protocol 2: Scalable Reduction to Alcohol

Objective: Conversion to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.

The Challenge: Safety & Chemoselectivity

Lithium Aluminum Hydride (

Selected Method:

Experimental Procedure

Reagents:

-

Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate (from Protocol 1): 50.0 g (0.27 mol)

-

Sodium Borohydride (

): 20.4 g (0.54 mol, 2.0 eq) -

Calcium Chloride (

), fused powder: 30.0 g (0.27 mol, 1.0 eq) -

Solvent: THF (250 mL) and Methanol (150 mL)

Step-by-Step Methodology:

-

Setup: 2-L reactor with mechanical stirring, reflux condenser, and

inlet. -

Pre-mix: Dissolve the Ester in THF (250 mL). Add

powder. Stir for 15 minutes to complex. -

Reduction:

-

Add Methanol (150 mL) slowly.

-

Cool to 0°C.

-

Add

portion-wise over 1 hour. Caution: Hydrogen gas evolution. Ensure adequate venting.

-

-

Completion: Allow to warm to room temperature and stir for 3 hours.

-

IPC: TLC/HPLC should show disappearance of ester.

-

-

Quench (The "Fieser" Alternative):

-

Cool to 5°C.

-

Slowly add Saturated Ammonium Chloride (

, 200 mL). Note: Do not use strong acid (HCl) immediately, as the isoxazole ring is acid-sensitive.

-

-

Extraction:

-

Evaporate the bulk of THF/MeOH under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).

-

-

Isolation:

-

Dry combined organics over

.[2] -

Concentrate to dryness.

-

The product is typically a white to off-white solid.

-

Yield Target: 35–38 g (90–95%).

Analytical & Quality Control

To ensure the integrity of the "3-methoxy" regiochemistry, NMR analysis is non-negotiable.

| Parameter | 3-Methoxy Isomer (Target) | 2-Methyl-3-Oxo Isomer (Impurity) |

| 1H NMR (Me Group) | Singlet at δ 3.9 - 4.1 ppm ( | Singlet at δ 3.3 - 3.5 ppm ( |

| 13C NMR (Me Group) | δ ~56-60 ppm | δ ~30-35 ppm |

| Solubility | High in non-polar solvents (Hexane/Ether) | Low in non-polar; High in Water/Alcohols |

Visual Workflow: Decision Logic for Scale-Up

Figure 2: Process decision tree emphasizing the purification of the intermediate ester before reduction.

Safety & Handling

-

Dimethyl Sulfate (DMS): Highly toxic and mutagenic. Use only in a closed hood. Decontaminate glassware with 1M NaOH/Ammonia solution before removal from the hood.

-

Isoxazole Stability: The N-O bond is labile under catalytic hydrogenation (

) or strong reducing conditions (

References

-

Regioselectivity in Isoxazole Alkylation

-

Reduction Methodologies

-

Isoxazole Scaffold Applications

Sources

Step-by-step preparation of isoxazole derivatives from (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol

Abstract & Strategic Significance

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for isoxazolyl-penicillins (e.g., oxacillin derivatives), GABA receptor antagonists , and COX-2 inhibitors . Its value lies in the 4-hydroxymethyl handle, which allows for diverse functionalization while retaining the metabolically stable isoxazole core.

This guide provides validated protocols for converting this alcohol into two divergent, high-value synthons:

-

The Electrophile: Conversion to the alkyl chloride for nucleophilic substitution (

). -

The Carbonyl Anchor: Selective oxidation to the aldehyde for reductive amination or Wittig olefination.[1]

Chemical Profile & Stability Assessment

Structural Integrity (The "Leflunomide Risk")

While the isoxazole ring is aromatic, it is not inert.[1] Researchers must be aware of base-catalyzed ring opening , a phenomenon well-documented in isoxazole drugs like Leflunomide.

-

Risk Factor: Strong bases (pH > 10) at elevated temperatures can attack the C5 position or deprotonate the C3-methyl (if present), leading to N-O bond cleavage and formation of

-keto nitriles. -

Mitigation: The 3-methoxy substituent on this specific starting material provides electronic stabilization, making it more robust than 3-unsubstituted analogs. However, avoid thermodynamic bases (e.g.,

-BuOK) in boiling protic solvents.[1]

Physiochemical Data

| Property | Value | Note |

| Molecular Weight | 143.14 g/mol | |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | DCM, MeOH, EtOAc | Poor in Hexanes |

| Critical Shift ( | Diagnostic |

Experimental Workflows

Module A: Activation to Alkyl Chloride

Target: 4-(Chloromethyl)-3-methoxy-5-methylisoxazole Mechanism: Nucleophilic substitution via chlorosulfite intermediate.

Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (

). -

Solvation: Dissolve (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Cooling: Submerge the flask in an ice-water bath (

C). -

Addition: Add Thionyl Chloride (

) (1.5 eq) dropwise over 10 minutes. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The polar alcohol spot (

) should disappear, replaced by a less polar spot (

-

-

Quench & Workup:

-

Yield: Expect 85-95% of a pale yellow oil/solid.[1]

Self-Validating QC

-

H NMR (

-

Functional Test: React a small aliquot with morpholine in THF; rapid precipitation of morpholinium chloride confirms active electrophile.

Module B: Selective Oxidation to Aldehyde

Target: 3-Methoxy-5-methylisoxazole-4-carbaldehyde

Challenge: Prevent over-oxidation to the carboxylic acid.

Solution: Use Activated Manganese Dioxide (

Protocol

-

Reagent Prep: Use "Activated"

.[1] If unsure of activity, heat commercial -

Setup: 100 mL RBF with vigorous stirring.

-

Reaction:

-

Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]

-

Purification: Concentrate the filtrate. The aldehyde is usually pure enough for the next step. If necessary, purify via flash chromatography (Silica, 20% EtOAc/Hexanes).[1]

Self-Validating QC

-

H NMR (

-

IR Spectroscopy: Appearance of a strong carbonyl stretch at 1680-1690 cm

.[1]

Visualized Pathways (Graphviz)[1]

The following diagrams illustrate the reaction logic and decision-making process for derivatization.

Caption: Divergent synthesis pathways from the hydroxymethyl isoxazole precursor.

Caption: Critical stability parameters for the isoxazole core during derivatization.

References

-

Isoxazole Chemistry & Stability

-

Oxid

): -

Chlorination Methodologies

- Sigma-Aldrich Application Note. "Chlorination of Heterocyclic Alcohols using Thionyl Chloride."

- Note: Standard industrial protocol for converting 4-hydroxymethyl isoxazoles.

-

[1]

-

Leflunomide Ring Opening Mechanism

Sources

Application Note: Microwave-Assisted Functionalization of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol

[1]

Executive Summary & Rationale

(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (CAS: 179756-85-7) represents a privileged scaffold in medicinal chemistry, notably as a precursor for semi-synthetic penicillins and sulfonamide bioisosteres.[1] Its pharmacophore value lies in the isoxazole ring's ability to mimic the metabolic profile of phenyl rings while altering solubility and pi-stacking parameters.

Traditional functionalization of the C4-hydroxymethyl group often suffers from long reaction times and incomplete conversion due to the steric crowding imposed by the C3-methoxy and C5-methyl substituents.[1] Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dielectric heating, allowing for rapid library generation.[1]

This guide details three self-validating protocols for transforming this core alcohol into ethers, halides, and amines—the triad of medicinal chemistry building blocks.

Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]

Before initiating microwave irradiation, researchers must understand the electronic environment of the substrate.

-

Substrate: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol[1]

-

Electronic State: The isoxazole ring is electron-rich due to the C3-methoxy donation.[1] However, the N-O bond is susceptible to cleavage under harsh reducing conditions or extreme temperatures (>250°C).

-

Microwave Absorbance: The molecule itself is a moderate microwave absorber (medium

). Polar solvents (DMF, DMSO, MeOH) are required to couple efficiently with the magnetron frequency (2.45 GHz).

Strategic Workflow

The following diagram outlines the functionalization pathways covered in this guide.

Figure 1: Divergent synthesis workflow for isoxazolyl-methanol functionalization using microwave irradiation.

Protocol A: Rapid Etherification (Mitsunobu)

Application: Creating ether libraries with phenols or heterocycles.

Mechanism: The reaction proceeds via an oxyphosphonium intermediate. Microwave heating accelerates the formation of this intermediate and the subsequent

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Isoxazolyl Methanol | 1.0 eq | Substrate |

| Phenol / Nucleophile | 1.2 eq | Coupling Partner |

| PPh3 (Triphenylphosphine) | 1.5 eq | Activator |

| DIAD or DEAD | 1.5 eq | Azodicarboxylate |

| Solvent | THF (Dry) | Medium (High MW transparency) |

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the isoxazolyl methanol (1.0 mmol) and the target phenol (1.2 mmol) in anhydrous THF (3 mL).

-

Activation: Add Polymer-supported Triphenylphosphine (PS-PPh3) if available for easier cleanup; otherwise, use standard PPh3 (1.5 mmol).[1]

-

Addition: Cool the vessel to 0°C (ice bath) briefly. Add DIAD (1.5 mmol) dropwise.[2] Critical: Do not add DIAD at high heat to avoid decomposition.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation (Microwave):

-

Mode: Dynamic (Power controlled to maintain Temp).

-

Temperature: 80°C.

-

Hold Time: 15 minutes.

-

Pre-stirring: 30 seconds.

-

Max Pressure: 15 bar.

-

-

Work-up: Filter off the PS-PPh3 (if used). If standard PPh3 was used, concentrate the solvent and triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Purify via flash chromatography (Hexane/EtOAc).

Validation Check: Monitor disappearance of the alcohol -CH2- signal (~4.4 ppm) and appearance of the ether -CH2- shift in

Protocol B: Activation to Alkyl Bromide (Appel Reaction)

Application: Converting the hydroxyl group into a good leaving group (Bromide) for subsequent amination or alkylation. Why Microwave? The Appel reaction can generate viscous byproducts. Microwave irradiation ensures homogeneity and drives the reaction to completion before side reactions (like isoxazole ring opening) occur.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Isoxazolyl Methanol | 1.0 eq | Substrate |

| CBr4 (Carbon Tetrabromide) | 1.2 eq | Halogen Source |

| PPh3 | 1.2 eq | Reductant/Activator |

| Solvent | DCM or DCE | Solvent (DCE absorbs MW better) |

Step-by-Step Methodology

-

Safety Note: CBr4 is toxic. Handle in a fume hood.

-

Setup: In a microwave vial, dissolve isoxazolyl methanol (1.0 mmol) and CBr4 (1.2 mmol) in Dichloroethane (DCE, 3 mL).

-

Addition: Add PPh3 (1.2 mmol) in small portions. The solution may turn slightly yellow.

-

Irradiation:

-

Temperature: 60°C.

-

Time: 10 minutes.

-

Power: Low absorption setting (if available) or Normal.

-

-

Work-up: The reaction mixture can often be loaded directly onto a silica plug.[1] Elute with DCM to isolate the bromide.

-

Stability Warning: The resulting 4-(bromomethyl)isoxazole is a potent lachrymator and alkylating agent.[1] Use immediately in Protocol C or store at -20°C.

Protocol C: Amination (Nucleophilic Substitution)

Application: Synthesizing secondary/tertiary amines from the bromide generated in Protocol B.

Mechanism: Classical

Reagents

-

Substrate: 4-(Bromomethyl)-3-methoxy-5-methylisoxazole (from Protocol B).[1]

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methyl-benzylamine).[1]

-

Base: DIPEA (Diisopropylethylamine) - 2.0 eq.[1]

-

Solvent: Acetonitrile (ACN) or DMF.

Methodology

-

Mix: Combine the bromide (1.0 mmol), amine (1.2 mmol), and DIPEA (2.0 mmol) in ACN (3 mL).

-

Irradiate:

-

Temperature: 100°C.

-

Time: 10 - 20 minutes.

-

Pressure Limit: 18 bar.

-

-

Purification: Evaporate solvent. Partition between EtOAc and Water. The organic layer contains the amine. Convert to HCl salt for stability if necessary.

Mechanistic Visualization

The following diagram illustrates the critical "Activation" step in Protocol A (Mitsunobu), which is the most complex of the three pathways.

Figure 2: Mechanistic pathway of Microwave-Assisted Mitsunobu coupling. MW irradiation accelerates the rate-limiting SN2 attack on the oxyphosphonium species.[1]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (Etherification) | Steric hindrance at C4 position.[1] | Increase MW temp to 100°C; Switch solvent to 1,4-Dioxane. |

| Ring Cleavage | Temperature too high (>140°C) or strong reducing agent. | Keep MW temp <120°C. Avoid metallic reductants (Zn/HCl) in MW. |

| Vessel Overpressure | Solvent vapor pressure or gas evolution (N2). | Use a vessel with a high-pressure rating (30 bar).[1] Ensure headspace is ~50% of vial volume. |

| Incomplete Conversion | Poor microwave absorption. | Add an ionic liquid dopant (e.g., [bmim][PF6]) or switch to a high tan |

Safety Warning: Isoxazole derivatives show biological activity. Treat all intermediates as potential sensitizers. The brominated intermediate (Protocol B) is a lachrymator; open reaction vessels only in a fume hood.

References

-

Microwave-Assisted Mitsunobu Reaction

- Dandapani, S., & Curran, D. P. (2004).

-

[1]

-

Isoxazole Synthesis & Reactivity

- Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles. Current Organic Chemistry.

-

[1]

-

Microwave-Assisted Organic Synthesis (General)

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

-

[1]

-

Mitsunobu Protocol Data

- Organic Chemistry Portal.

-

[1]

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is typically achieved via the hydride reduction of its corresponding ester precursor, Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate .

While the isoxazole ring is generally robust, the 3-methoxy substituent and the N-O bond introduce specific vulnerabilities. The 3-methoxy group acts as a vinylogous ester/imidate, making the ring susceptible to nucleophilic attack or hydrolysis under acidic conditions. Furthermore, the N-O bond is prone to reductive cleavage (hydrogenolysis) if the reducing agent is too aggressive or if the reaction temperature is uncontrolled.

This guide focuses on the critical Reduction Step , as this is the most common bottleneck for yield loss.

Core Protocol: Controlled Hydride Reduction

Objective: Selective reduction of the C-4 ester to the primary alcohol without ring opening or demethylation.

Reagent Selection Matrix

| Reagent | Reactivity | Risk Profile | Recommended Use |

| LiAlH₄ (LAH) | High | High: Risk of N-O cleavage at reflux. | Standard. Use at |

| DIBAL-H | Moderate | Medium: Can stop at aldehyde if not controlled. | Alternative. Good for large scale; easier workup. |

| NaBH₄ + CaCl₂ | Low-Mod | Low: Very mild. | Rescue. Use if LAH causes ring opening. Slower reaction. |

Optimized Standard Operating Procedure (SOP)

Pre-requisites:

-

Precursor: Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate (High Purity >98%).

-

Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from SPS.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

. -

Solvation: Dissolve the ester precursor (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to

in an ice bath. -

Reagent Preparation: Prepare a solution of LiAlH₄ (1.0 - 1.2 eq) in THF. Note: Commercial 1.0 M/2.0 M solutions are preferred for precision over solid handling.

-

Controlled Addition: Add the LiAlH₄ solution dropwise over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature

. Exotherms promote side reactions.

-

-

Reaction Monitoring: Stir at

for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane) or LC-MS.-

Endpoint: Disappearance of ester. Do not reflux unless conversion stalls.

-

-

Fieser Quench (Crucial for Yield):

-

Cool back to

. -

For every x grams of LiAlH₄ used, add sequentially:

-

x mL Water (Very slow addition)

-

x mL 15% Aqueous NaOH

-

3x mL Water

-

-

-

Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms (Lithium aluminates). Filter through a Celite pad.[1] Wash the pad with warm THF.

-

Purification: Concentrate filtrate. If the product is clean, recrystallize (often Hexane/EtOAc). If oil, perform flash chromatography.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Side Products

Q: I see the disappearance of the starting material, but the isolated yield is <40%. Where is my product? A: The product is a small, polar alcohol. It likely remained in the aqueous phase or was trapped in the aluminum salts during workup.

-

Fix 1 (The Trap): If you used a standard acid quench (HCl), you likely formed a gelatinous aluminum hydroxide emulsion that traps the product. Switch to the Fieser Quench (described in SOP) or use Rochelle’s Salt (Sodium potassium tartrate) saturated solution. Stir the quench mixture for at least 2 hours until two clear layers form.

-

Fix 2 (Water Solubility): The product has significant water solubility. Do not rely on simple separation. Perform continuous extraction with DCM or salting-out the aqueous layer with NaCl before extraction.

Q: I observe a side product with a mass [M+2]. Is the ring opening? A: Yes. This indicates the cleavage of the isoxazole N-O bond to form an amino-enone or similar acyclic structure.

-

Cause: Over-reduction due to high temperature or large excess of LiAlH₄.

-

Solution:

-

Strictly maintain

. -

Reduce LiAlH₄ equivalents to 0.75 eq (since 1 mole of LAH delivers 4 hydrides; theoretically 0.5 moles are needed, but 0.75 ensures completion without excess aggression).

-

Switch to NaBH₄ (4 eq) in THF/MeOH or NaBH₄ + LiCl which is chemoselective for the ester over the isoxazole ring.

-

Category B: Purity & Stability

Q: The product turns yellow/brown upon concentration. A: The 3-methoxy isoxazole moiety can be acid-sensitive.

-

Cause: Traces of acid from the workup or silica gel acidity.

-

Solution: Add 1% Triethylamine (TEA) to your chromatography solvent system to neutralize the silica. Ensure the workup was neutral or slightly basic.

Q: Can I use DIBAL-H instead of LiAlH₄? A: Yes, and it is often cleaner for isoxazoles.

-

Protocol: Use 2.2 eq DIBAL-H in DCM at

. -

Benefit: The low temperature strictly prevents ring cleavage.

-

Risk: You must warm it up carefully to avoid over-reduction or stopping at the aldehyde.

Visualized Workflows

Diagram 1: Reaction Logic Flow

This diagram illustrates the critical decision points during the synthesis to maximize yield.

Caption: Standard workflow for LiAlH4 reduction emphasizing temperature control and Fieser quench to prevent emulsion-based yield loss.

Diagram 2: Troubleshooting Decision Tree

Use this tree to diagnose low yields or impurities.

Caption: Diagnostic tree for identifying the root cause of yield loss: solubility issues vs. chemical instability.

References

-

General Isoxazole Synthesis & Stability

-

Reduction of Esters (Methodology)

-

Workup Procedures (Fieser & Rochelle)

- Title: Standard Workup Procedures for Aluminum Hydride Reductions.

- Source: University of Rochester / Not Voodoo.

-

URL:[Link]

-

Isoxazole Ring Cleavage Risks

- Title: Reductive cleavage of the isoxazole ring.

- Source: N

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijbpas.com [ijbpas.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

Minimizing side reactions during the oxidation of isoxazole methanols

Technical Support Center: Isoxazole Methanol Oxidation

Introduction: The Isoxazole Paradox

Welcome to the Isoxazole Oxidation Support Hub. If you are here, you likely appreciate that the isoxazole ring is a "masked" 1,3-dicarbonyl equivalent, valuable for its metabolic stability and pharmacophore properties. However, you also know its paradox: while the ring is aromatic, the N-O bond is chemically labile.

Oxidizing an isoxazole methanol (

Module 1: Strategic Reagent Selection

The Core Challenge: The primary failure mode in isoxazole oxidation is not the oxidation itself, but the base-catalyzed ring opening (often to acyl nitriles) or over-oxidation to carboxylic acids when aldehydes are the target.

Reagent Decision Matrix

Use the following logic to select your oxidant. The critical variable is the substitution at the C-3 position and the presence of other acid/base-sensitive groups.

Caption: Decision tree for selecting oxidative reagents based on isoxazole substitution patterns.

Module 2: Troubleshooting Specific Failures

Issue 1: "My product disappeared, and I see a nitrile peak (~2200 cm⁻¹) in IR."

-

Diagnosis: Base-Catalyzed Ring Opening.[1]

-

Mechanism: If your isoxazole is unsubstituted at the 3-position (or has an electron-withdrawing group making the ring electron-deficient), strong bases can deprotonate the C-3 proton. This triggers a cascade that cleaves the N-O bond, destroying the ring and forming a cyanoketone or nitrile.

-

The Fix: Avoid Swern oxidations (which require triethylamine quench) or TEMPO/Bleach (pH > 9). Switch to Dess-Martin Periodinane (DMP) or Activated

, which operate under neutral or slightly acidic conditions.

Caption: Mechanism of base-induced isoxazole destruction.[2]

Issue 2: "The reaction stalls at 50% conversion with ."

-

Diagnosis: Surface Deactivation.

-

Mechanism:

oxidation is heterogeneous; the reaction occurs on the solid surface. Water or polar byproducts can occupy active sites, "poisoning" the oxidant.[3] -

The Fix:

-

Azeotropic Drying: Reflux your

in toluene using a Dean-Stark trap prior to use. -

Loading: Use a large excess (10–20 equivalents by weight) is standard.

-

Sonication: Sonicate the reaction mixture for 5 minutes to break up aggregates and expose fresh surface area.

-

Module 3: Field-Proven Protocols

These protocols are designed to be self-validating . If the color change or TLC behavior described does not occur, stop and re-evaluate the reagents.

Protocol A: Activated Manganese Dioxide ( ) Oxidation

Best for: 3-unsubstituted isoxazoles, allylic/benzylic-like alcohols, and acid-sensitive substrates.

Reagents:

-

Substrate: Isoxazole methanol (1.0 equiv)

-

Oxidant: Activated

(10–15 equiv by weight) -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

-

Validation of Oxidant: Test your

on a small scale with cinnamyl alcohol. It should convert to cinnamaldehyde within 30 minutes (TLC monitoring). If not, re-activate the -

Setup: Dissolve the isoxazole methanol in DCM (0.1 M concentration).

-

Addition: Add activated

in one portion. -

Reaction: Stir vigorously at room temperature. Note: Heterogeneous reactions require high agitation rates.

-

Monitoring: Check TLC every hour. The aldehyde spot should be UV active and distinct from the alcohol.

-

Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate the solvent. The product is usually pure enough for the next step.

Data Summary:

| Parameter | Specification | Why? |

|---|---|---|

| Stoichiometry | 10-20x weight excess | Surface area is the limiting factor, not moles. |

| Time | 2 - 12 Hours | Slower than homogeneous reagents but milder. |

| Byproducts |

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Rapid reactions, valuable intermediates, and substrates requiring strictly neutral conditions.

Reagents:

-

Substrate: Isoxazole methanol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 equiv)

-

Buffer (Optional):

(5.0 equiv) - Highly recommended for acid-labile isoxazoles. -

Solvent: DCM (wet DCM accelerates the reaction mechanism).

Step-by-Step:

-

Preparation: If the isoxazole is extremely acid-sensitive, add solid

to the DCM solution first. DMP generates 2 equivalents of acetic acid as a byproduct.[4] -

Addition: Add DMP solid to the solution at 0°C.

-

Warming: Allow to warm to room temperature. The reaction is typically complete in <1 hour.

-

Quench (Critical): Add a 1:1 mixture of saturated aqueous

and saturated aqueous -

Observation: Stir the biphasic mixture vigorously until the cloudy organic layer becomes clear (hydrolysis of the iodine byproduct).

-

Extraction: Separate layers, extract aqueous with DCM, dry over

, and concentrate.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Swern oxidation for isoxazoles?

A: Proceed with extreme caution. The Swern protocol involves adding Triethylamine (

Q: Why not use PCC or PDC?

A: Pyridinium Chlorochromate (PCC) is acidic and difficult to remove completely from the polar isoxazole product. Chromium waste is also a regulatory headache.

Q: My aldehyde is unstable. How do I store it? A: Isoxazole aldehydes can be prone to hydration or oxidation. It is best to use them immediately in the next step (e.g., Wittig olefination or reductive amination). If storage is necessary, store under Argon at -20°C.

References

-

Isoxazole Stability & Reactivity

-

Manganese Dioxide Protocols

-

Dess-Martin Periodinane (DMP)

-

Base-Induced Ring Cleavage Mechanisms

- Title: The Reaction of Isoxazoles with Bases (General Heterocyclic Chemistry context)

- Source:Advances in Heterocyclic Chemistry (Contextual Reference via ScienceDirect/Elsevier)

-

URL:[Link]

Sources

- 1. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Manganese(IV) oxide [organic-chemistry.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Technical Support Center: Advanced Strategies for Isoxazole Functionalization

Welcome to the technical support hub for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the substitution of sterically hindered isoxazole cores, specifically focusing on the 3-methoxy-5-methylisoxazole scaffold. Here, we move beyond basic protocols to address common failures and provide field-proven solutions.

Understanding the Challenge: The Electronic and Steric Profile of 3-Methoxy-5-Methylisoxazole

Before troubleshooting, it is crucial to understand the inherent reactivity of the substrate. The 3-methoxy-5-methylisoxazole ring presents a unique electronic and steric landscape that governs its susceptibility to substitution.

-

Electronic Effects : The methoxy group at the C3 position is a powerful electron-donating group (EDG) via resonance, which activates the ring towards electrophilic attack. Conversely, the inductive effect of the ring oxygen and the methoxy group's oxygen atom increases the acidity of the C4 proton, making it a target for deprotonation by strong bases.[1]

-

Steric Hindrance : The primary obstacle in functionalizing this scaffold is the steric crowding around the C4 position, which is flanked by the C3-methoxy and C5-methyl groups. This bulkiness can prevent large or even moderately sized nucleophiles and electrophiles from accessing the C4 position, leading to low or no yield.

Figure 2: Decision workflow for base selection in C4-lithiation.

Issue 2: Failure of Nucleophilic Aromatic Substitution (SNAr)

Q: I have a derivative with a good leaving group (e.g., a halide) at the C4 position, but my nucleophilic substitution reaction is failing. Why won't it proceed?

A: SNAr reactions on isoxazole rings are challenging and highly dependent on the electronic nature of the ring.

-

Causality: Standard SNAr reactions require an electron-deficient aromatic ring to stabilize the negative charge of the intermediate (Meisenheimer complex). The 3-methoxy and 5-methyl groups are both electron-donating, which enriches the ring with electron density. This destabilizes the negatively charged intermediate required for the SNAr mechanism, making the reaction energetically unfavorable.

-

Solution: Transition Metal-Catalyzed Cross-Coupling. Instead of relying on SNAr, a more robust strategy is to use palladium-catalyzed cross-coupling reactions. Reactions like Suzuki, Stille, or Buchwald-Hartwig coupling can form C-C, C-N, and C-O bonds under conditions that are tolerant of the electron-rich isoxazole core. Palladium-catalyzed C-H arylation has been successfully used for the C4-arylation of 3,5-disubstituted isoxazoles. [2][3]

Advanced Synthetic Strategies

When standard methods fail due to extreme steric hindrance, more advanced techniques are required.

Strategy 1: Directed ortho-Metalation (DoM) Protocol

This is the most reliable method for introducing a wide range of electrophiles at the C4 position. The methoxy group serves as an excellent DMG.

Experimental Protocol: C4-Silylation via DoM

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add 3-methoxy-5-methylisoxazole (1.0 eq) to the cooled THF.

-

Base Addition: Slowly add a solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes. The coordination of lithium to the methoxy group directs the deprotonation. [4][5]4. Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

-

Electrophile Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

-

Warming & Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or GC-MS.

-